molecular formula C10H14N2 B2593573 (5,6,7,8-Tetrahydroisoquinolin-1-yl)methanamine CAS No. 1780911-49-0

(5,6,7,8-Tetrahydroisoquinolin-1-yl)methanamine

Cat. No.: B2593573
CAS No.: 1780911-49-0
M. Wt: 162.236
InChI Key: MXDWMQHBMJGFCO-UHFFFAOYSA-N
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Description

“(5,6,7,8-Tetrahydroisoquinolin-1-yl)methanamine” is a derivative of isoquinoline. It has a molecular formula of C10H14N2 and a molecular weight of 162.23 .


Synthesis Analysis

The synthesis of tetrahydroisoquinoline derivatives has been described in the literature . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a tetrahydroisoquinoline ring attached to a methanamine group .


Physical and Chemical Properties Analysis

“this compound” has a density of 1.0±0.1 g/cm3, a boiling point of 219.9±9.0 °C at 760 mmHg, and a flash point of 100.0±0.0 °C . It has a molar refractivity of 41.1±0.3 cm3, a polar surface area of 13 Å2, and a molar volume of 129.5±3.0 cm3 .

Scientific Research Applications

Synthesis and Chemical Applications

  • Design and Synthesis of Antimicrobial Agents : A study by Thomas, Adhikari, and Shetty (2010) focused on synthesizing a new series of quinoline derivatives carrying the 1,2,3-triazole moiety, showing moderate to very good antibacterial and antifungal activities. These derivatives were synthesized starting from 4-methoxyaniline, indicating a potential application in developing new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).

  • Development of Catalytic Agents : Karabuğa et al. (2015) synthesized (4-Phenylquinazolin-2-yl)methanamine and its N-heterocyclic ruthenium(II) complexes, which showed excellent conversions in transfer hydrogenation reactions. This suggests the compound's utility in catalyzing chemical reactions with high efficiency (Karabuğa et al., 2015).

Medicinal Chemistry and Drug Design

  • Anticancer Research : Redda, Gangapuram, and Ardley (2010) synthesized substituted 1,2,3,4-tetrahydroisoquinolines with modifications on the phenyl ring, introducing groups with various electronic, steric, and lipophilic properties to explore their potential as anticancer agents. The study highlighted the biologically active nature of tetrahydroisoquinoline derivatives in pharmacology, especially concerning antitumor activities (Redda, Gangapuram, & Ardley, 2010).

  • Neuroprotective Effects : Kotake et al. (2005) researched the neuroprotective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline (a compound related to tetrahydroisoquinolines) on cultured rat mesencephalic neurons against various neurotoxins. The study found that this compound exerted a protective action, particularly in dopaminergic neurons, suggesting its potential use in developing treatments for neurological disorders like Parkinson's disease (Kotake et al., 2005).

Properties

IUPAC Name

5,6,7,8-tetrahydroisoquinolin-1-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h5-6H,1-4,7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDWMQHBMJGFCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CN=C2CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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